molecular formula C15H12F3NO B5839302 N-benzyl-2-(trifluoromethyl)benzamide

N-benzyl-2-(trifluoromethyl)benzamide

Cat. No.: B5839302
M. Wt: 279.26 g/mol
InChI Key: SPDLOTUNQPAMDE-UHFFFAOYSA-N
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Description

N-benzyl-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a benzyl group attached to a benzamide moiety, which is further substituted with a trifluoromethyl group

Mechanism of Action

Target of Action

N-Benzyl-2-(trifluoromethyl)benzamide is a complex compound with a specific target in the body. The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin .

Mode of Action

The compound interacts with its target, tyrosinase, by inhibiting its activity . This interaction results in a decrease in melanin production, which can have various effects depending on the context in which it is used.

Result of Action

The primary result of this compound’s action is the inhibition of melanin production due to its inhibitory effect on tyrosinase . This can lead to a decrease in pigmentation in the areas where the compound is applied or administered.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(trifluoromethyl)benzamide typically involves the reaction of benzylamine with 2-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-benzyl-2-(trifluoromethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)benzamide
  • 4-(trifluoromethyl)benzylamine
  • N,N-dimethyl-3-(trifluoromethyl)benzamide

Uniqueness

N-benzyl-2-(trifluoromethyl)benzamide is unique due to the presence of both a benzyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and lipophilicity .

Properties

IUPAC Name

N-benzyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)13-9-5-4-8-12(13)14(20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDLOTUNQPAMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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